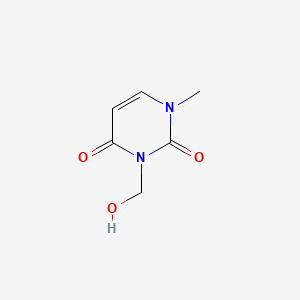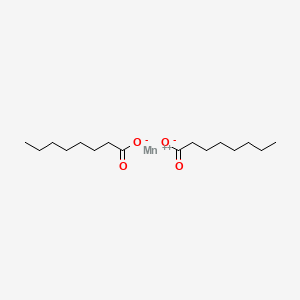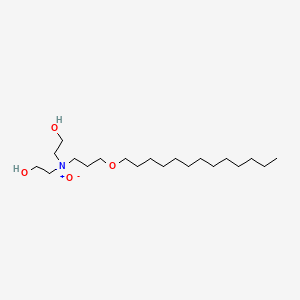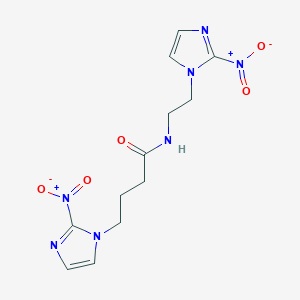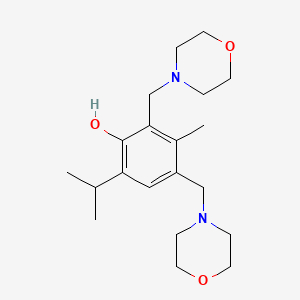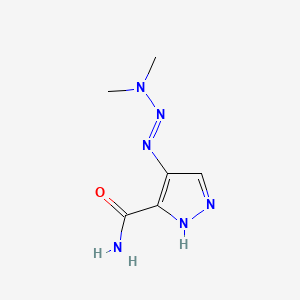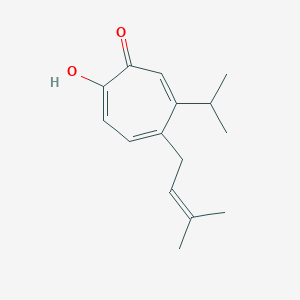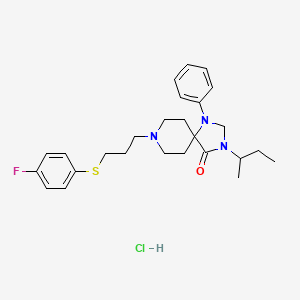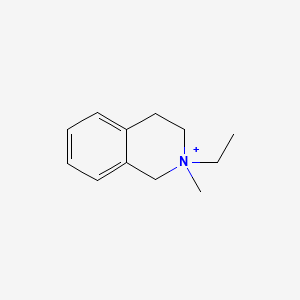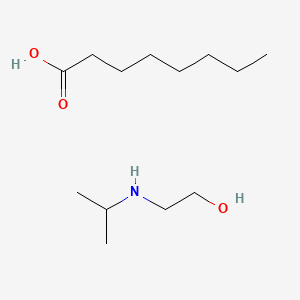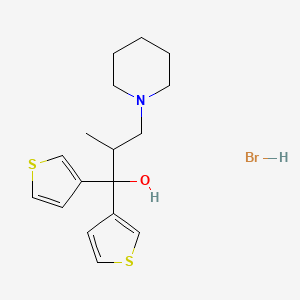
Buphanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buphanamine is an alkaloid compound found in the Amaryllidaceae family, particularly in the plant Boophone disticha . It has a molecular formula of C17H19NO4 and a molecular weight of 301.34 g/mol . This compound is known for its affinity to the serotonin transporter, making it a subject of interest in medicinal chemistry .
Vorbereitungsmethoden
Buphanamine can be synthesized through various methods. One common synthetic route involves the extraction of the alkaloid from the bulbs of Boophone disticha using ethanol. The extract is then subjected to high-performance liquid chromatography (HPLC) for separation and purification . Industrial production methods often involve the use of reverse-phase columns and elution with a mixture of acetonitrile and diluted ammonium carbonate .
Analyse Chemischer Reaktionen
Buphanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Buphanamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of alkaloids.
Wirkmechanismus
Buphanamine exerts its effects primarily through its interaction with the serotonin transporter (SERT). By binding to SERT, it inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants . The molecular targets involved include the serotonin transporter and various receptors in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Buphanamine is often compared with other alkaloids from the Amaryllidaceae family, such as:
Buphanidrine: Similar to this compound, it also has affinity for the serotonin transporter but differs in its chemical structure and potency.
Buphanisine: Another alkaloid with similar biological activities but distinct structural features.
Distichamine: Known for its activity in serotonin transporter assays, it shares some pharmacological properties with this compound.
This compound stands out due to its unique combination of chemical stability, biological activity, and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
6793-24-4 |
|---|---|
Molekularformel |
C17H19NO4 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
(1S,13R,17R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,15-tetraen-17-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-10-8-18-6-5-17(13(18)3-2-4-14(17)19)11(10)7-12-16(15)22-9-21-12/h2,4,7,13-14,19H,3,5-6,8-9H2,1H3/t13-,14-,17+/m1/s1 |
InChI-Schlüssel |
XJJVWAWKCIATTE-CPUCHLNUSA-N |
Isomerische SMILES |
COC1=C2CN3CC[C@@]4([C@H]3CC=C[C@H]4O)C2=CC5=C1OCO5 |
Kanonische SMILES |
COC1=C2CN3CCC4(C3CC=CC4O)C2=CC5=C1OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


